Fmoc-D-Hph(2-Me)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBBDZBLYYOZAW-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc D Hph 2 Me Oh and Its Incorporation into Peptides
Advanced Strategies for the Synthesis of Fmoc-D-Hph(2-Me)-OH
The synthesis of complex amino acid derivatives often requires advanced synthetic strategies to control stereochemistry and introduce specific modifications like N-methylation.
Stereoselective Synthesis Approaches for D-Amino Acid Derivatives
Stereoselective synthesis is crucial for obtaining D-amino acid derivatives in high enantiomeric purity. While specific methods for this compound are not detailed in the provided search results, general approaches for stereoselective synthesis of D-amino acids and their derivatives are well-established in organic chemistry. These methods often involve chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions to control the stereochemical outcome at the alpha carbon. The Fmoc group is a popular protecting group in peptide synthesis due to its lability to weak bases, allowing for orthogonal deprotection strategies. wikipedia.orgiris-biotech.deamericanpeptidesociety.org
N-Methylation Strategies and their Application in this compound Derivatives
N-methylation of amino acids is a modification that can enhance peptide stability and bioavailability. enamine.netnih.gov Introducing a methyl group directly on the nitrogen of the amino acid backbone, as in this compound, requires specific methylation strategies. One effective method for N-methylation of amino acids, particularly in solid-phase synthesis, is the Biron-Kessler method, which involves protecting the alpha-amino group with a group like 2-nitrobenzenesulfonyl (o-NBS) to increase the acidity of the remaining NH for subsequent methylation. nih.gov Alkylation can be achieved using reagents such as dimethyl sulfate (B86663) or methyl iodide. nih.gov This strategy, or variations thereof, can be applied to the synthesis of Fmoc-protected N-methyl amino acids, including those with specific side chains like the 2-methylphenyl group present in this compound. nih.govacs.orgresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound can be incorporated into peptide sequences using Fmoc-based SPPS, a widely used methodology for peptide synthesis. iris-biotech.deamericanpeptidesociety.orgnih.gov In this approach, the peptide chain is assembled on a solid support, with the Fmoc group serving as a temporary protecting group for the N-terminus of the growing peptide chain. After coupling of an amino acid, the Fmoc group is removed to allow the coupling of the next amino acid.
Optimization of Fmoc Deprotection Conditions
Efficient and complete removal of the Fmoc group is crucial in SPPS to ensure high coupling yields and minimize the formation of deletion sequences. nih.govpeptide.com The deprotection step is typically carried out using a base. wikipedia.orgnih.govresearchgate.netspringernature.com
Mechanistic Considerations of Fmoc Cleavage and Dibenzofulvene Formation
The removal of the Fmoc group in SPPS proceeds via a two-step mechanism initiated by a mild base, typically a secondary amine. nih.govpeptide.comresearchgate.netspringernature.com The base abstracts the acidic proton at the 9-position of the fluorene (B118485) ring system, leading to a β-elimination reaction. nih.govpeptide.comresearchgate.netspringernature.com This process yields a free amine on the peptide chain and releases a highly reactive intermediate, dibenzofulvene (DBF). wikipedia.orgnih.govpeptide.comresearchgate.netspringernature.comrsc.orgwikipedia.org Dibenzofulvene is an electrophile that can react with the newly deprotected amine, leading to undesirable side products and potentially capping the peptide chain, thus preventing further elongation. peptide.comresearchgate.net To prevent this, an excess of the base reagent is typically used, which also acts as a scavenger for the dibenzofulvene, forming a stable adduct. wikipedia.orgnih.govpeptide.comresearchgate.netspringernature.com The deprotection reaction is generally more efficient in polar, electron-donating solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). nih.govresearchgate.netspringernature.com
Evaluation of Alternative Base Reagents for Fmoc Removal (e.g., Piperidine (B6355638), 4-Methylpiperidine (B120128), Morpholine (B109124), DBU)
Piperidine is the most commonly used base for Fmoc deprotection in SPPS, typically as a 20% (v/v) solution in DMF. wikipedia.orgnih.govresearchgate.netspringernature.comnih.gov It is effective because it is a strong enough base to initiate the β-elimination and a good nucleophile to trap the released dibenzofulvene. wikipedia.orgnih.govpeptide.comresearchgate.netspringernature.com However, piperidine is a controlled substance and has associated toxicity and handling concerns. scielo.org.mxresearchgate.net
Consequently, alternative bases have been evaluated to replace piperidine. 4-Methylpiperidine has been shown to be an effective alternative, exhibiting similar kinetic parameters for Fmoc removal as piperidine and, in some studies, demonstrating superiority in terms of desired product yields and handling properties in automated synthesis. scielo.org.mxresearchgate.netresearchgate.net It can be used at lower concentrations while maintaining efficiency. researchgate.net
Morpholine is another secondary amine that has been investigated for Fmoc removal. researchgate.netnih.govresearchgate.netresearchgate.net It is considered a milder base compared to piperidine and has been used for sensitive peptides like glycopeptides. nih.gov However, studies have shown that morpholine can be less efficient than piperidine or 4-methylpiperidine in terms of deprotection kinetics and yields, particularly at lower concentrations or in less polar solvents. researchgate.netresearchgate.net
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can rapidly remove the Fmoc group. peptide.comrsc.orgnih.govresearchgate.net However, because it is non-nucleophilic, DBU does not effectively scavenge the dibenzofulvene byproduct. peptide.comnih.gov This can lead to side reactions where DBF reacts with the free amine on the peptide chain. peptide.com Therefore, DBU is often used in combination with a nucleophilic scavenger, such as piperazine (B1678402), to trap the dibenzofulvene. wikipedia.orgrsc.orgresearchgate.net While DBU can accelerate deprotection, its use requires careful consideration, especially with sequences prone to side reactions like aspartimide formation. peptide.comrsc.org
Studies comparing different bases have provided valuable data on their efficiency and potential side reactions in Fmoc-SPPS. The choice of deprotection reagent can impact reaction kinetics, peptide yield, and purity. rsc.orgresearchgate.net
| Base | Typical Concentration | Solvent | Notes | References |
| Piperidine | 20% (v/v) | DMF | Most common, effective scavenger, controlled substance | wikipedia.orgnih.govresearchgate.netspringernature.comnih.govscielo.org.mx |
| 4-Methylpiperidine | 20-25% (v/v), also lower | DMF | Similar efficiency to piperidine, potentially better yields/handling | scielo.org.mxresearchgate.netresearchgate.net |
| Morpholine | 10-50% (v/v) | DMF, DCM | Milder, potentially less efficient, concentration/solvent dependent | researchgate.netnih.govresearchgate.net |
| DBU | Dilute (e.g., 2%) | DMF | Fast deprotection, non-nucleophilic, requires scavenger | peptide.comrsc.orgnih.govresearchgate.net |
| Piperazine/DBU | e.g., 5% piperazine + 2% DBU | DMF | Rapid deprotection, piperazine scavenges DBF | rsc.orgresearchgate.net |
Coupling Reagent Selection and Efficiency
The efficiency of peptide synthesis, particularly in SPPS, is highly dependent on the selection of appropriate coupling reagents. These reagents activate the carboxyl group of the incoming Fmoc-protected amino acid, allowing it to react with the free amine of the growing peptide chain anchored to the solid support. Various coupling reagents are employed in Fmoc SPPS, each with different reaction kinetics, side reaction profiles, and suitability for specific amino acid residues, including modified ones like this compound.
Commonly used coupling reagents in Fmoc SPPS include carbodiimides such as N,N′-Diisopropylcarbodiimide (DIC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction rates peptide.comthermofisher.com. Uronium or phosphonium (B103445) salts, such as HATU, HBTU, PyBOP, and PyBroP, are also widely utilized due to their high reactivity and efficiency, particularly for challenging couplings peptide.com. The choice of coupling reagent can influence the yield and purity of the final peptide. For instance, carbodiimides react with the carboxyl group to form a reactive O-acylisourea intermediate, which can be susceptible to racemization thermofisher.com. Additives like HOBt or HOAt can mitigate this by forming more reactive and less racemization-prone active esters peptide.comthermofisher.com.
The efficiency of a coupling reaction is typically monitored to ensure complete amide bond formation before proceeding to the next deprotection and coupling cycle. Techniques such as the ninhydrin (B49086) test are used to detect the presence of free amine groups on the resin, indicating incomplete coupling peptide.com. While specific data on the efficiency of various coupling reagents with this compound were not extensively detailed in the provided sources, the general principles of coupling reagent selection and monitoring apply. The bulky nature of the 2-methylphenyl group in this compound might necessitate the use of more powerful activating agents or longer reaction times to achieve efficient coupling, similar to other sterically hindered or non-canonical amino acids.
Resin Selection and Loading Strategies in Fmoc SPPS (e.g., 2-Chlorotrityl Chloride Resins, Wang Resins, Rink Amide Resins)
The solid support, or resin, plays a crucial role in SPPS, providing an insoluble matrix to which the peptide chain is anchored and allowing for the facile removal of excess reagents and by-products through washing steps openaccessjournals.comlibretexts.org. The choice of resin dictates the C-terminal functionality of the final peptide and the cleavage conditions required to release the peptide from the support sigmaaldrich.comuci.edu. Several types of resins are commonly used in Fmoc SPPS, including 2-Chlorotrityl Chloride, Wang, and Rink Amide resins.
2-Chlorotrityl Chloride Resins (2-CTC Resin): These resins are highly acid-labile and are particularly useful for the synthesis of protected peptide fragments or peptides with C-terminal carboxylic acids sigmaaldrich.comchempep.comappliedpolytech.comnih.gov. The mild acid cleavage conditions (e.g., 1-5% TFA in DCM) minimize the loss of acid-sensitive side-chain protecting groups chempep.comappliedpolytech.com. The steric hindrance offered by the trityl group also helps prevent racemization during the first amino acid coupling chempep.comappliedpolytech.comnih.gov. Loading of the first amino acid, such as this compound, onto 2-CTC resin typically involves reacting the Fmoc-amino acid with the resin in the presence of a base like DIPEA in an organic solvent like DCM uci.eduappliedpolytech.comdu.ac.in. The esterification is generally fast and efficient appliedpolytech.com.
Wang Resins: Wang resins are widely used for the synthesis of peptides with C-terminal carboxylic acids altabioscience.combiocompare.combiosynth.comrapp-polymere.com. They are based on a p-alkoxybenzyl alcohol linker attached to a polystyrene matrix altabioscience.comrapp-polymere.com. Cleavage from Wang resin typically requires stronger acidic conditions (e.g., 50-95% TFA) compared to 2-CTC resin rapp-polymere.com. Wang resins are compatible with a broad range of Fmoc-protected amino acids, including non-standard ones altabioscience.com. Loading of the first amino acid onto Wang resin involves forming an ester bond between the carboxyl group of the Fmoc-amino acid and the hydroxyl group of the resin's linker rapp-polymere.comsigmaaldrich.com.
Rink Amide Resins: Rink Amide resins are specifically designed for the synthesis of peptides with C-terminal amide groups, which are prevalent in many biologically active peptides sigmaaldrich.comsunresinlifesciences.comchempep.com. These resins contain a Rink amide linker that is cleaved under acidic conditions (typically 95% TFA), releasing the peptide amide sunresinlifesciences.comchempep.com. Rink Amide resins are compatible with standard Fmoc SPPS protocols and coupling reagents chempep.com. Loading of the first amino acid involves coupling the Fmoc-amino acid to the free amine of the Rink amide linker on the resin chempep.com.
Loading strategies aim to achieve a high substitution level of the first amino acid onto the resin, as this directly impacts the final peptide yield. Typical loading capacities for resins like Wang and 2-CTC range from 0.4 to 1.0 mmol/g chempep.comsigmaaldrich.com. For challenging sequences or longer peptides, lower resin loading might be preferred to improve coupling efficiency and reduce the risk of side reactions bachem.com.
Automation and High-Throughput Synthesis Methodologies
Automated peptide synthesizers have revolutionized peptide synthesis by mechanizing the repetitive deprotection, washing, and coupling steps of SPPS libretexts.orgcreative-peptides.com. These systems offer precise control over reaction conditions, reagent delivery, and cycle times, leading to improved reproducibility, reduced manual labor, and increased synthesis speed creative-peptides.com. Automated synthesis is particularly beneficial for synthesizing large numbers of peptides or longer, more complex sequences libretexts.org.
High-throughput synthesis methodologies often involve parallel synthesis, where multiple peptides are synthesized simultaneously on different reaction vessels or on a single support with spatially separated reaction sites nih.gov. This allows for the rapid generation of peptide libraries for screening and research purposes. Automated synthesizers can be configured for parallel synthesis, significantly increasing the number of peptides that can be produced in a given timeframe nih.gov.
Green Chemistry Innovations in SPPS for Sustainability
Traditional SPPS protocols often utilize large volumes of hazardous solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), raising environmental and health concerns biotage.comrsc.orgacs.orgnih.gov. Green chemistry innovations in SPPS focus on reducing the environmental impact of peptide synthesis by exploring alternative, more benign solvents, reducing solvent consumption, and implementing reagent recycling strategies biotage.comrsc.orgacs.org.
Research is ongoing to identify greener solvents that can effectively replace traditional ones without compromising reaction efficiency, resin swelling, or amino acid solubility biotage.comacs.org. Examples of potential alternative solvents being investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), γ-valerolactone (GVL), and anisole (B1667542) biotage.comacs.orgtandfonline.com. Studies have evaluated the performance of these solvents in various SPPS steps, including coupling and deprotection biotage.comtandfonline.com.
Reducing solvent consumption can be achieved through process optimization, such as minimizing washing volumes or exploring continuous flow synthesis approaches bachem.comnih.gov. Reagent recycling, although more challenging, is another area of focus for improving the sustainability of SPPS.
The adoption of greener chemistry principles in SPPS is crucial for the sustainable production of peptides, including those containing modified amino acids like this compound, particularly as the demand for synthetic peptides increases.
Solution-Phase and Liquid-Phase Peptide Synthesis Incorporating this compound
While SPPS is the predominant method for synthesizing research-scale peptides, solution-phase peptide synthesis (LPPS) and related liquid-phase techniques are also employed, particularly for large-scale production or the synthesis of shorter peptides thermofisher.comsterlingpharmasolutions.comacs.orgbachem.com. In LPPS, the growing peptide chain remains in solution throughout the synthesis, requiring purification steps after each coupling reaction thermofisher.com.
Development of Efficient Coupling Protocols in Solution-Phase
Efficient coupling protocols are essential in LPPS to ensure high yields and minimize side reactions, as intermediates are typically purified at each step thermofisher.com. Similar to SPPS, LPPS utilizes various coupling reagents to activate the carboxyl group of the incoming amino acid peptide.comthieme.de. The choice of coupling reagent and reaction conditions can significantly impact the efficiency and purity of the coupling step.
LPPS offers flexibility in selecting solvents and reaction conditions, which can be optimized for specific peptide sequences and amino acid building blocks. While direct information on the development of specific LPPS coupling protocols for this compound was not found, the general principles of LPPS coupling, involving the activation of the carboxyl group and reaction with the free amine, would apply. The solubility of this compound in various organic solvents commonly used in LPPS would be a key consideration when developing coupling protocols.
Considerations for Large-Scale Production of Peptides
Large-scale peptide production, typically for clinical or commercial use, presents unique challenges compared to laboratory-scale synthesis bachem.comsterlingpharmasolutions.compharmaceuticalonline.com. Both SPPS and LPPS can be scaled up, but each method has its own considerations.
For large-scale SPPS, factors such as reactor size, resin swelling, mixing efficiency, and heat transfer become critical bachem.comgappeptides.com. The heterogeneous nature of SPPS reactions can pose challenges in scaling up due to diffusion limitations within the resin beads bachem.comgappeptides.com. Automated systems designed for larger scales are employed to handle the increased volumes of reagents and resin bachem.com.
LPPS is often favored for the large-scale synthesis of shorter peptides (typically fewer than 15 amino acids) and for producing very large quantities (greater than 100 kg) acs.org. The homogeneous nature of LPPS can simplify mixing and scale-up compared to SPPS gappeptides.com. However, LPPS requires efficient purification methods at each step, which can be resource-intensive on a large scale thermofisher.com.
Peptide Engineering and Functional Modulation Via Fmoc D Hph 2 Me Oh Integration
Design of Bioactive Peptides and Peptide Mimetics
The incorporation of Fmoc-D-Hph(2-Me)-OH allows for the design of bioactive peptides and peptide mimetics with tailored characteristics chemimpex.com. The unique structure, particularly the 2-methylphenyl side chain and the D-configuration, can influence the peptide's interaction with biological targets, potentially leading to enhanced activity or altered specificity ontosight.aiptfarm.pl. Unnatural amino acids are widely used as chiral building blocks in constructing combinatorial libraries, aiding in drug discovery and development chemimpex.comsigmaaldrich.com. The modified side chain can influence the conformation, stability, and activity of peptides, making it a valuable tool in peptide engineering ontosight.ai. For instance, incorporating D-amino acids can be a convenient approach to generate bioactive motifs nih.gov.
Impact on Peptide Stability and Bioavailability
A significant challenge in developing peptide-based therapeutics is their susceptibility to enzymatic degradation, which limits their in vivo stability and bioavailability nih.govfrontiersin.orghilarispublisher.com. Incorporating D-amino acids, such as the D-configuration present in this compound, is a common strategy to enhance resistance to proteases, as most proteases are specific for L-amino acids nih.govfrontiersin.orgfrontiersin.orgmdpi.com. This increased proteolytic stability can lead to a longer half-life in biological systems hilarispublisher.com.
Furthermore, the lipophilicity introduced by the methylphenylalanine side chain can potentially influence the peptide's membrane permeability, which is a factor in bioavailability, particularly for oral administration ptfarm.plhilarispublisher.com. While increased lipophilicity can sometimes improve cell penetration, it is not the sole determinant of blood-brain barrier permeability, for example mdpi.com. Studies have shown that unnatural amino acid substitutions can improve in vivo stability and tumor uptake of peptide-based radiopharmaceuticals nih.gov.
Modulation of Peptide Secondary Structure and Conformation
Stereochemical Influence of D-Amino Acids on Peptide Conformation
The presence of D-amino acids fundamentally alters the peptide backbone compared to peptides composed solely of L-amino acids mdpi.comfrontiersin.org. While L-amino acids typically favor right-handed alpha helices and specific beta-turn types, D-amino acids can induce different conformational preferences. D-amino acids can be used in peptide design when positive phi values are required to form a desired structure psu.edu. The introduction of D-amino acids can lead to decreased helicity and alteration of spatial structure frontiersin.org. They can also play a key structural role in peptide secondary conformation, such as stabilizing beta-hairpin structures nih.gov. The change from L to D enantiomers can lead to changes in secondary and tertiary structure, potentially affecting protein function mdpi.com.
Strategies for Helicity Induction and Conformational Constraints (e.g., Stapled Peptides, Pseudoprolines)
Unnatural amino acids are employed in various strategies to induce or constrain peptide conformations, which is crucial for stabilizing desired secondary structures like alpha helices or beta turns nih.gov. While the provided information does not directly detail the use of this compound specifically in stapled peptides or pseudoproline formation, the general principles apply. Peptide stapling, for instance, involves introducing linkers between amino acid side chains to create macrocycles that rigidify the peptide structure and stabilize alpha helices nih.govcam.ac.ukrsc.orgnih.gov. The incorporation of unnatural amino acids with reactive side chains is necessary for such modifications cam.ac.uk. The D-configuration and the rigidifying effect of the 2-methylphenyl group in D-Hph(2-Me) could potentially be leveraged in designing constrained peptides, although specific examples involving this exact residue in stapling or pseudoproline formation were not prominently found in the search results. However, the introduction of D-amino acids is a peptidomimetic strategy used to improve proteolytic instability by altering peptide conformations nih.gov.
Applications in Protein Engineering and Bioconjugation
Unnatural amino acids are valuable tools in protein engineering, allowing for the modification of protein properties and functions nih.govanton-paar.comresearchgate.net. While the direct incorporation of this compound into full-length proteins via techniques like amber codon suppression wasn't specifically detailed, modified amino acids can be used to study structure-activity relationships of biologically important molecules ontosight.ai. Protein engineering focuses on designing proteins with new or desired functions, including modifying enzyme stability, activity, and substrate specificity anton-paar.com.
This compound, with its orthogonal Fmoc protecting group and carboxylic acid handle, is inherently suitable for solid-phase peptide synthesis, which can then be followed by bioconjugation strategies. The Fmoc protecting group facilitates the attachment of biomolecules chemimpex.com. Bioconjugation techniques are used to attach peptides or other molecules to proteins or other biomolecules, enabling the creation of novel constructs with combined functionalities chemimpex.comfrontiersin.org.
Creation of Peptides with Enhanced Receptor Interaction Properties
The strategic incorporation of unnatural amino acids, including D-amino acids and those with modified aromatic side chains like D-Hph(2-Me), is a key approach to enhance the receptor interaction properties of peptides ptfarm.plmdpi.comnih.gov. The altered steric and electronic properties introduced by the unnatural residue can lead to improved binding affinity, selectivity, or altered efficacy (agonist vs. antagonist) at target receptors sigmaaldrich.comontosight.aiptfarm.pl. The presence of D-amino acids can play a key role for receptor recognition frontiersin.org. Studies on opioid peptides, for instance, have shown that modifications with methylphenylalanine derivatives can increase affinity at opioid receptors mdpi.com. Unnatural amino acid substitutions have been shown to improve the binding affinity of peptides to their targets, such as GRPR nih.gov.
Compound Information
| Compound Name | PubChem CID |
| This compound | 72208738 |
| D-2-methylphenylalanine | 6951464 |
Interactive Data Table (Example - Illustrative based on search findings, not specific to D-Hph(2-Me) unless noted)
While specific quantitative data directly linking this compound incorporation to changes in stability, conformation, or receptor binding across a range of peptides was not consistently available in a format suitable for a detailed data table in the search results, the general impact of D-amino acids and unnatural amino acids can be illustrated. The following table provides a conceptual representation based on the themes discussed:
| Modification Type | Effect on Proteolytic Stability | Effect on Peptide Conformation | Effect on Receptor Binding | Relevant Section |
| Incorporation of D-amino acids | Increased nih.govfrontiersin.orgfrontiersin.orgmdpi.com | Can alter, induce turns/helices nih.govfrontiersin.orgpsu.edu | Can enhance affinity/selectivity ptfarm.plfrontiersin.orgmdpi.com | 3.2, 3.3, 3.5 |
| Introduction of bulky/rigid side chains (e.g., 2-methylphenyl) | Can increase (due to altered conformation) frontiersin.org | Can induce conformational preferences frontiersin.org | Can influence affinity/selectivity ontosight.aimdpi.com | 3.2, 3.3, 3.5 |
| Peptide Stapling | Increased nih.govrsc.orgnih.gov | Stabilizes secondary structures (e.g., helix) nih.govcam.ac.ukrsc.orgnih.gov | Can improve affinity (by presenting conformation) nih.gov | 3.3.2 |
Advanced Research Applications of Peptides Containing Fmoc D Hph 2 Me Oh
Investigation in Drug Discovery and Therapeutic Peptide Development
Peptides are increasingly recognized for their potential as therapeutic agents, offering high target selectivity and specificity compared to small molecule drugs. mdpi.comnih.gov The incorporation of modified amino acids, such as Fmoc-D-Hph(2-Me)-OH, into peptide sequences is a key strategy in modern peptide drug development. This approach allows for the fine-tuning of peptide properties to improve their efficacy and pharmacological profiles.
Exploration of Novel Therapeutic Targets
The ability to synthesize peptides containing non-canonical amino acids like D-Hph(2-Me) expands the chemical space available for drug discovery. Peptides can address targets that are challenging for small molecules, such as large and flat protein surfaces involved in protein-protein interactions. nih.gov By introducing structural diversity through modified residues, researchers can design peptides with altered conformations, binding affinities, and selectivities, potentially leading to the discovery of novel ligands for a wide range of therapeutic targets. The inclusion of hydrophobic residues, which would include the modified homophenylalanine derivative D-Hph(2-Me), can enhance the biological activity of peptides, for instance, by increasing their interaction with cell membranes. nih.gov
Strategies for Overcoming Biological Limitations of Peptides
Despite their advantages, peptides face limitations as therapeutic agents, including susceptibility to proteolytic degradation, poor membrane permeability, and short circulation half-lives. nih.govnih.gov Incorporating D-amino acids is a well-established strategy to enhance the stability of peptides against enzymatic breakdown by proteases. nih.govchempep.com The presence of a D-amino acid like D-Hph(2-Me) in a peptide sequence can increase its proteolytic resistance, thereby extending its half-life in biological systems. chempep.com Modified amino acids can also influence peptide conformation, which can impact stability and interaction with targets. chempep.com Furthermore, chemical modifications, including the introduction of hydrophobic amino acids, are explored to improve pharmacokinetic properties such as bioavailability and membrane permeability. nih.govnih.gov
Role in Neuroscientific Research and Neuropeptide Studies
Neuropeptides play crucial roles in regulating various neurological functions. nih.gov Research in neuroscience often involves studying the structure-activity relationships of neuropeptides and developing analogs with improved properties. The incorporation of D-amino acids into peptide sequences has been utilized in neuropeptide research to improve binding affinity and receptor selectivity for therapeutic targets within the nervous system. chempep.com While specific studies on this compound in neuroscientific research were not detailed in the provided information, the general utility of modified D-amino acids in synthesizing stable and potent neuropeptide analogs suggests a potential application for this building block in such studies. Modified amino acids can also be used in studies focusing on how D-amino acids influence peptide folding and interaction, which is relevant to understanding the behavior of neuropeptides. chempep.com
Analytical Methodologies for Peptide Characterization
Rigorous analytical characterization is essential throughout the process of peptide synthesis and development to confirm identity, assess purity, and elucidate structural properties. This compound itself, as well as peptides synthesized using it, are subjected to various analytical techniques.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, UV-Vis)
Spectroscopic methods provide valuable information about the chemical structure and properties of this compound and peptides containing it. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the molecular identity and elucidating the detailed structure and dynamics of molecules. labmanager.com NMR can provide information on chemical environment, stereochemistry, and molecular interactions within peptides. labmanager.com UV-Visible (UV-Vis) spectroscopy is commonly used for detecting and quantifying compounds that absorb light in the UV-Vis range. labmanager.com The Fmoc group itself has characteristic UV absorption bands, typically around 265 nm and 210 nm, which can be used for monitoring Fmoc-based synthesis and quantifying Fmoc-containing species. nih.gov UV-Vis spectroscopy is also employed for concentration determination and purity assessment. labmanager.com
Challenges and Methodological Advancements in Utilizing Fmoc D Hph 2 Me Oh
Addressing Side Reactions in Peptide Synthesis
Fmoc-based SPPS is susceptible to several side reactions that can lead to impurities and reduced yields. Strategies have been developed to minimize their occurrence.
Mitigation of Aspartimide Formation
Several approaches exist to mitigate aspartimide formation. One method involves modifying the Fmoc deprotection conditions. Adding additives like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine (B6355638) solution has been shown to reduce aspartimide formation. biotage.com Using weaker bases, such as piperazine (B1678402), for Fmoc removal can also help suppress this side reaction while efficiently removing the Fmoc group. biotage.comresearchgate.net Another strategy involves the use of modified aspartic acid derivatives with bulkier side-chain protecting groups that sterically hinder cyclization. iris-biotech.deepo.orgbiotage.com Backbone protection of the aspartyl α-carboxyamide bond offers complete protection from aspartimide formation, although this can introduce difficulties in the acylation step due to the resulting secondary amine. nih.govresearchgate.net
Prevention of Diketopiperazine Formation
Diketopiperazine (DKP) formation is a cyclization reaction that can occur at the dipeptide stage, particularly when the N-terminal amino acid is proline or another N-alkylated amino acid, or when the C-terminal amino acid is attached to the resin via an ester linkage. iris-biotech.depeptide.comnih.gov This side reaction involves the nucleophilic attack of the deprotected N-terminal amino group on the amide carbonyl of the second amino acid residue, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. iris-biotech.de
To prevent DKP formation, especially with challenging sequences, several strategies can be employed in Fmoc SPPS. Using resins that minimize this side reaction, such as 2-chlorotrityl chloride resin, is preferred when the sequence is prone to DKP formation, as the steric bulk of the resin can inhibit cyclization. iris-biotech.depeptide.com Coupling the second and third amino acids as a pre-formed dipeptide unit avoids the problematic dipeptide-resin intermediate. peptide.com Alternatively, using an N-trityl protected amino acid in the second position can also help. peptide.com Modifying deprotection conditions, such as using milder bases or in situ neutralization protocols, can also suppress DKP formation. nih.govgoogle.com
Control of Racemization During Coupling Steps
Racemization, the epimerization of the chiral α-carbon of an amino acid, is a critical side reaction that can occur during the activation and coupling steps in peptide synthesis, leading to the formation of diastereomers that are often difficult to separate from the desired product. mdpi.combachem.com While urethane-protected amino acids like Fmoc-amino acids generally have a lower propensity for racemization compared to other protecting groups, it can still be a concern, particularly with certain residues (e.g., histidine, cysteine) or under specific coupling conditions. nih.govbachem.comresearchgate.net Base-induced racemization is a known issue in Fmoc SPPS. mdpi.comresearchgate.net
Controlling racemization involves careful selection of coupling reagents and reaction conditions. Uronium- and phosphonium-based coupling reagents, often used with additives like HOBt or HOAt (or their less explosive alternatives like Oxyma Pure), are commonly employed to facilitate amide bond formation while minimizing racemization. bachem.comresearchgate.net Using base-free coupling conditions with reagents like DIC/HOBt or DIC/Oxyma Pure can be beneficial for racemization-prone residues. bachem.com The reaction time and temperature during coupling also need to be optimized. peptide.com
Minimization of Other Undesired Transformations (e.g., O-Acylation, O-N Migration, Methionine Oxidation)
Besides aspartimide and diketopiperazine formation and racemization, other side reactions can occur during Fmoc SPPS. O-acylation, where the activated carboxyl group reacts with a hydroxyl group on residues like serine, threonine, or tyrosine, can occur if these residues are unprotected. acs.org Subsequent O-N migration can also take place during Fmoc removal. acs.org While unprotected Ser and Thr have been used successfully under specific conditions, protection of the hydroxyl groups is often employed to prevent these side reactions. acs.org
Methionine oxidation, the conversion of the methionine thioether to a sulfoxide, is another common side reaction, often catalyzed by acidic conditions or oxidizing agents. iris-biotech.depeptide.com This can be suppressed by adding reducing agents like dithiothreitol (B142953) (DTT) to the cleavage mixture or by using oxidized methionine derivatives that can be reduced back to methionine after synthesis. iris-biotech.depeptide.com Other potential side reactions include the formation of 3-(1-piperidinyl)alanine when peptides containing C-terminal cysteine are synthesized using Fmoc/tBu protocols, and guanidinylation of the N-terminus by uronium/aminium coupling reagents if free amino groups are present. iris-biotech.depeptide.com
Purity and Quality Control of Fmoc-Protected Amino Acid Building Blocks
The purity and quality of the Fmoc-protected amino acid building blocks, including non-canonical ones like Fmoc-D-Hph(2-Me)-OH, are paramount for successful peptide synthesis. Impurities in the starting materials can be incorporated into the growing peptide chain, leading to a complex mixture of products that are difficult to purify. nih.govsigmaaldrich.com
Key quality parameters for Fmoc-amino acids include their HPLC purity and enantiomeric purity. High HPLC purity (typically ≥ 99%) ensures that minimal chemical impurities are present. sigmaaldrich.com High enantiomeric purity (typically ≥ 99.8%) is essential to avoid the incorporation of the incorrect stereoisomer, which would result in a diastereomeric impurity. sigmaaldrich.com
Other critical impurities to monitor include free amine content and acetate (B1210297) content. Free amine content indicates the presence of deprotected amino acid, which can lead to double insertions during coupling. sigmaaldrich.com Acetate contamination, even at low levels, can cause chain termination by capping the growing peptide chain. nih.govsigmaaldrich.com Strict quality control measures during the manufacturing and handling of Fmoc-amino acids are necessary to minimize these impurities and ensure the production of high-purity peptides. sigmaaldrich.commybiosource.com
Development of Robust and Reproducible Protocols for Complex Peptide Synthesis
Developing robust and reproducible protocols is essential for the synthesis of complex peptides, especially those containing non-canonical amino acids or challenging sequences. This involves optimizing various parameters at each step of the SPPS cycle, including resin selection, loading of the first amino acid, Fmoc deprotection conditions (base concentration, solvent, reaction time), amino acid activation and coupling conditions (coupling reagent, additives, solvent, reaction time, temperature, stoichiometry of reagents), washing steps, and cleavage conditions. uci.edu
For peptides incorporating residues like this compound, which may introduce steric hindrance or alter the chemical environment, the standard protocols might require optimization. This could involve adjusting coupling times or temperatures, using different coupling reagents known to be effective with hindered amino acids, or modifying deprotection procedures. The choice of solid support can also influence the success of the synthesis, particularly for sequences prone to aggregation or side reactions. peptide.comuci.edu Reproducibility is achieved through strict adherence to optimized protocols, careful control of reaction conditions, and the use of high-quality reagents. Monitoring the progress of the synthesis at various stages, for example, by using analytical techniques like HPLC and mass spectrometry, is crucial for identifying and addressing issues during protocol development.
Future Directions and Emerging Research Avenues for Fmoc D Hph 2 Me Oh
Expansion into Novel Peptide Architectures and Foldamers
The incorporation of Fmoc-D-Hph(2-Me)-OH into peptide chains is anticipated to induce unique conformational constraints, making it a prime candidate for the design of novel peptide architectures and foldamers. The steric hindrance introduced by the 2-methyl group on the phenyl ring, combined with the increased flexibility of the homophenylalanine backbone (an extra methylene (B1212753) group compared to phenylalanine), can direct the folding of peptides into predictable and stable three-dimensional structures.
Foldamers , which are artificial oligomers that mimic the structure of peptides, are a significant area of research. nih.govnih.gov The predictable folding patterns induced by non-standard amino acids are crucial for their design. The specific dihedral angles favored by the D-Hph(2-Me) residue could be exploited to create helical or sheet-like structures that are resistant to proteolysis, a common challenge with natural peptides. researchgate.net
The table below outlines potential novel peptide structures that could be explored using this compound.
| Peptide Architecture | Potential Contribution of this compound | Research Focus |
| Helical Foldamers | The steric bulk of the 2-methylphenyl group could enforce a specific turn conformation, leading to stable helical structures. The D-configuration would likely favor a left-handed helix. | Synthesis and structural analysis (NMR, X-ray crystallography) of short peptides to identify repeating secondary structures. |
| Beta-Hairpin Mimetics | Incorporation into the turn region of a peptide could stabilize a beta-hairpin fold due to fixed torsional angles. | Design of peptides with alternating proteinogenic and D-Hph(2-Me) residues to promote hairpin formation. |
| Peptide Nanostructures | The aromatic side chain can participate in π-π stacking interactions, driving the self-assembly of peptides into nanotubes or fibrils. nih.gov | Investigation of the self-assembly properties of peptides rich in D-Hph(2-Me)-OH under various conditions. |
Interdisciplinary Applications in Chemical Biology
The unique properties of this compound extend its potential use into the interdisciplinary field of chemical biology. Here, the focus shifts from creating stable structures to designing peptides with specific biological functions, such as probes for studying biological processes or as therapeutic leads.
The introduction of a methyl group can serve as a subtle but effective modification. For instance, methylated amino acids are known to be important in post-translational modifications, and peptides containing them can be used as chemical probes to study the enzymes involved in these processes, such as methyltransferases. rsc.org Furthermore, the unnatural D-amino acid structure provides inherent resistance to degradation by proteases, a highly desirable trait for therapeutic peptides. researchgate.net
Emerging applications in chemical biology are summarized in the following table:
| Application Area | Rationale for Using this compound | Potential Research Directions |
| Enzyme Inhibitors | The sterically hindered side chain can be designed to fit into the active site of an enzyme, blocking its function. The peptide's resistance to degradation would enhance its inhibitory lifetime. | Design of peptide-based inhibitors for proteases or other enzymes where the inhibitor's shape and stability are critical. |
| Chemical Probes for Receptor Studies | The methyl group can act as a unique tag that can be isotopically labeled (e.g., with ¹³C or ²H) for NMR studies of peptide-protein interactions without significantly altering the peptide's binding properties. | Synthesis of labeled peptides to probe the binding pockets of G protein-coupled receptors (GPCRs) or other cell surface receptors. |
| Biomaterials | Peptides capable of self-assembly into hydrogels or other materials can be used for drug delivery or tissue engineering. nih.gov The controlled self-assembly driven by the aromatic side chain could be exploited here. | Development of functional biomaterials based on the self-assembly of D-Hph(2-Me)-OH-containing peptides. |
Computational Approaches in Peptide Design and Synthesis Prediction
As with many non-standard amino acids, the rational design of peptides incorporating this compound will heavily rely on computational methods. byu.edubiorxiv.orgresearchgate.netbyu.edumdpi.com Molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can predict the conformational preferences of this amino acid within a peptide sequence, guiding the design of peptides with desired structures and properties.
Computational approaches can be particularly valuable in several areas:
Predicting Secondary Structures: Software can be used to model how the inclusion of D-Hph(2-Me)-OH will affect the secondary structure of a peptide, saving significant time and resources in the lab. byu.edu
Simulating Peptide-Protein Interactions: Docking studies can predict how a peptide containing this residue will bind to a target protein, aiding in the design of high-affinity ligands.
Optimizing Synthesis Strategies: Predicting potential difficulties in peptide synthesis, such as aggregation or difficult coupling steps due to steric hindrance, can inform the choice of synthesis protocols and coupling reagents.
The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound.
| Computational Tool | Application in this compound Research | Expected Outcome |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of peptides containing D-Hph(2-Me)-OH in solution to understand their conformational dynamics. | Prediction of stable secondary structures and folding pathways. |
| Quantum Mechanics (QM) Calculations | Determining the low-energy conformations of the D-Hph(2-Me)-OH residue itself. | A library of preferred dihedral angles that can be used in peptide design algorithms. |
| Protein-Peptide Docking | Predicting the binding mode and affinity of a D-Hph(2-Me)-OH-containing peptide to a biological target. | Identification of promising peptide sequences for therapeutic or diagnostic applications. |
| Generative Models | Using machine learning to design novel peptide sequences with desired properties that incorporate non-canonical amino acids. biorxiv.org | Accelerated discovery of functional peptides containing this compound. |
Q & A
Q. What is the role of the Fmoc group in Fmoc-D-Hph(2-Me)-OH during solid-phase peptide synthesis (SPPS), and how is it removed under standard conditions?
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during SPPS, preventing unwanted side reactions. Deprotection is achieved using 20% piperidine in dimethylformamide (DMF), which cleaves the Fmoc group via β-elimination. The process requires precise timing (typically 2 × 5 minutes) to ensure complete removal while minimizing side reactions like aspartimide formation. Neutralization with triethylamine (TEA) follows to stabilize the free amine for subsequent coupling .
Q. How can solubility challenges of this compound in organic solvents be addressed during peptide synthesis?
this compound is typically dissolved in DMF or dichloromethane (DCM). If solubility issues arise, pre-warming the solvent to 37°C and sonicating the mixture can enhance dissolution. For in vivo studies, alternative solvents like PEG-300 or saline with Tween-80 may be used, but compatibility with downstream biological assays must be validated .
Q. What storage conditions are recommended for this compound to maintain its stability?
Store the compound at -20°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Long-term stability should be verified via HPLC and mass spectrometry to detect degradation products like free Hph(2-Me)-OH or Fmoc-hydroxyl byproducts .
Advanced Research Questions
Q. How can steric hindrance from the 2-methyl group on Hph(2-Me) impact coupling efficiency, and what strategies mitigate this?
The 2-methyl group introduces steric constraints, slowing coupling reactions. To enhance efficiency:
- Use double coupling protocols with activated esters (e.g., HATU/Oxyma Pure).
- Increase reaction time (e.g., 2 hours instead of 1 hour).
- Monitor completion via Kaiser or chloranil tests to prevent truncated sequences. Comparative studies show coupling yields drop by 15–20% compared to unmodified Hph, necessitating iterative optimization .
Q. What analytical techniques are critical for resolving contradictions in reported mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for this compound?
- MS: Use high-resolution MS (HRMS) to distinguish between isobaric impurities (e.g., Fmoc-D-Hph-OH vs. This compound).
- NMR: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals from the methyl group and aromatic protons. For example, the 2-Me proton shows distinct coupling patterns in -NMR (δ 1.2–1.4 ppm, doublet of doublets) .
Q. How does the D-configuration of Hph(2-Me) influence peptide secondary structure, and what experimental methods validate these effects?
The D-configuration disrupts α-helix and β-sheet formation, favoring turn structures. Circular dichroism (CD) spectroscopy and X-ray crystallography are used to assess conformational changes. For example, incorporation of D-Hph(2-Me) in model peptides reduces α-helix content by ~30% compared to L-isomers, as shown in CD spectra (minimum at 208 nm and 222 nm) .
Q. What are the best practices for troubleshooting racemization during this compound incorporation?
Racemization risk increases with prolonged coupling times or high temperatures. Mitigation strategies include:
- Using low-temperature coupling (4°C) with DIC/HOAt.
- Limiting reaction time to ≤1 hour.
- Analyzing enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) post-synthesis. Reported racemization rates are <2% under optimized conditions .
Methodological Considerations
Q. How should researchers design control experiments to assess the impact of this compound on peptide bioactivity?
- Synthesize analogs with L-Hph(2-Me) or unmodified Hph to isolate stereochemical and methyl group effects.
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity changes.
- Validate results across ≥3 independent synthesis batches to ensure reproducibility .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact.
- Use fume hoods for weighing and dissolution to avoid inhalation of fine particles.
- In case of accidental exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists. Store separately from strong acids/bases to prevent hazardous reactions .
Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 145–155°C), and how can this be resolved?
Variations arise from differences in purity assessment methods (e.g., HPLC vs. TLC) and crystallization conditions. To standardize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
